Xaliproden hydrochloride, also known as SR 57746A or xaliprodene, is a synthetic, non-peptidic compound. [, , ] Developed by Sanofi-Synthélabo, it functions as a serotonin 5-HT1A receptor agonist, exhibiting neurotrophic and neuroprotective activities. [, , ] Its primary role in scientific research has been in investigating potential treatments for neurodegenerative diseases, particularly amyotrophic lateral sclerosis (ALS). [, ]
One study details an improved synthesis process for xaliproden hydrochloride, starting with 1-benzyl-4-piperidone and 1-bromo-3-trifluoromethyl benzene. [] The synthesis involves several steps, including:
This improved method achieved a total yield of 28.5% and a purity exceeding 99.2% as determined by HPLC. []
While the exact mechanism of action remains partially unclear, studies suggest that xaliproden hydrochloride interacts with the nervous system in two key ways: [, ]
The neuroprotective effect of xaliproden hydrochloride is suggested to involve the activation of MAP kinase pathways via 5-HT1A receptor stimulation. []
CAS No.: 73785-31-6
CAS No.: 4074-55-9
CAS No.: 92292-84-7
CAS No.: 174514-58-0
CAS No.: 68480-15-9
CAS No.: 74367-31-0